

Pefloxacin Mesylate vs. Ciprofloxacin: A Comparative Efficacy Analysis Against *Pseudomonas aeruginosa*

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Compound of Interest

Compound Name: *Pefloxacin Mesylate*

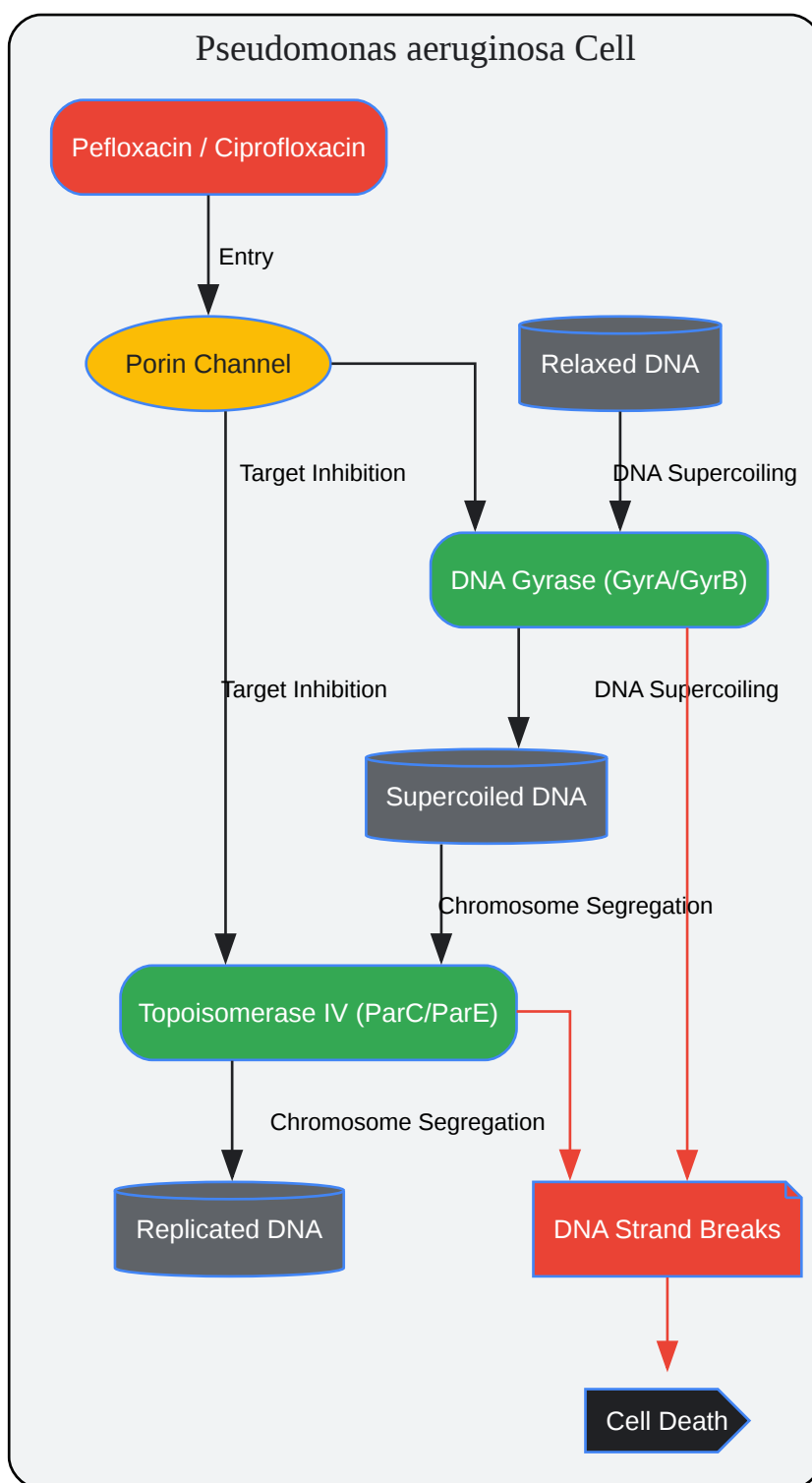
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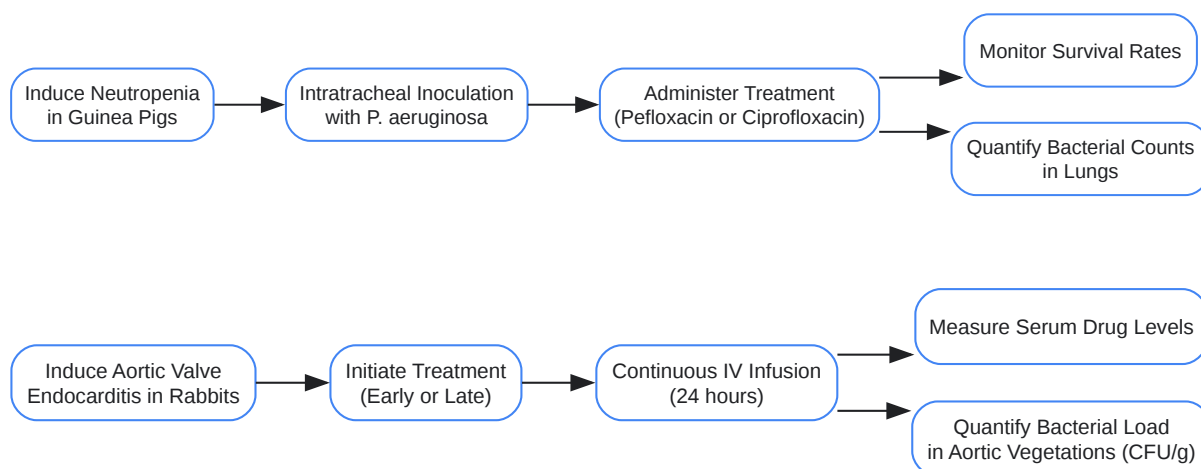
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This guide provides a detailed comparison of the efficacy of two fluoroquinolone antibiotics, **Pefloxacin Mesylate** and Ciprofloxacin, against the opportunistic pathogen *Pseudomonas aeruginosa*. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative performance based on available experimental data.

Mechanism of Action

Both pefloxacin and ciprofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action. They inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. By interfering with the DNA ligation activity of these enzymes, they introduce single- and double-strand DNA breaks, ultimately leading to bacterial cell death. For many Gram-negative bacteria, including *Pseudomonas aeruginosa*, DNA gyrase is the primary target.





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